molecular formula C23H17Cl2N3O2S2 B11968059 2-[(3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,6-dichlorophenyl)acetamide

2-[(3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,6-dichlorophenyl)acetamide

Cat. No.: B11968059
M. Wt: 502.4 g/mol
InChI Key: OKRUJQWFMZCOBC-UHFFFAOYSA-N
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Description

2-[(3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,6-dichlorophenyl)acetamide is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, an allyl group, and a dichlorophenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,6-dichlorophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiophene and a suitable aldehyde, under acidic or basic conditions to form the thieno[2,3-d]pyrimidine core.

    Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, where an allyl halide reacts with the thieno[2,3-d]pyrimidine intermediate in the presence of a base.

    Formation of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where a phenyl halide reacts with the thieno[2,3-d]pyrimidine intermediate in the presence of a Lewis acid catalyst.

    Thioether Formation: The thioether linkage is formed by reacting the thieno[2,3-d]pyrimidine intermediate with a thiol compound under basic conditions.

    Acetamide Formation: The final step involves the reaction of the thioether intermediate with 2,6-dichloroacetyl chloride in the presence of a base to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl moiety, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Epoxides, alcohols, and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Materials Science: It can be incorporated into polymer matrices to enhance their thermal and mechanical properties.

Biology

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.

    Antimicrobial Activity: It has shown promise as an antimicrobial agent against various bacterial and fungal strains.

Medicine

    Drug Development: The compound is being investigated for its potential as a therapeutic agent in the treatment of cancer, inflammation, and infectious diseases.

    Diagnostics: It can be used as a probe in diagnostic assays to detect specific biomolecules.

Industry

    Agriculture: The compound can be used as a pesticide or herbicide to protect crops from pests and weeds.

    Pharmaceuticals: It can be used as an intermediate in the synthesis of various pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 2-[(3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,6-dichlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and disrupting metabolic pathways. It can also interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,6-dichlorophenyl)acetamide lies in its specific structural features, such as the dichlorophenylacetamide moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H17Cl2N3O2S2

Molecular Weight

502.4 g/mol

IUPAC Name

N-(2,6-dichlorophenyl)-2-(4-oxo-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C23H17Cl2N3O2S2/c1-2-11-28-22(30)19-15(14-7-4-3-5-8-14)12-31-21(19)27-23(28)32-13-18(29)26-20-16(24)9-6-10-17(20)25/h2-10,12H,1,11,13H2,(H,26,29)

InChI Key

OKRUJQWFMZCOBC-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=C(C=CC=C3Cl)Cl)SC=C2C4=CC=CC=C4

Origin of Product

United States

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